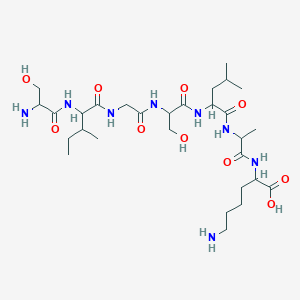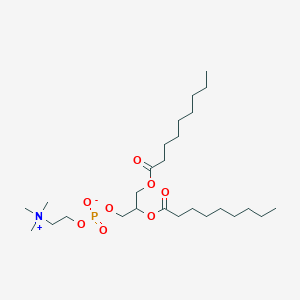
2,3-Di(nonanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Di(nonanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is a synthetic phospholipid compound. It is a type of phosphatidylcholine, which is a class of phospholipids that incorporate choline as a headgroup. Phosphatidylcholines are a major component of biological membranes and play a crucial role in cell membrane structure and function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(nonanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with nonanoic acid, followed by the introduction of a phosphocholine group. One common method involves reacting 2-chloroethyl phosphate with 2,3-di(nonanoyloxy)propanol to form an intermediate, which is then reacted with trimethylamine to yield the final product[2][2].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include esterification, phosphorylation, and quaternization reactions, which are optimized for industrial scalability[2][2].
Análisis De Reacciones Químicas
Types of Reactions
2,3-Di(nonanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized phospholipids.
Hydrolysis: It can be hydrolyzed by phospholipases to yield glycerol, nonanoic acid, and phosphocholine.
Substitution: The trimethylazaniumyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase enzymes.
Substitution: Substitution reactions often require nucleophilic reagents and specific catalysts.
Major Products Formed
Oxidation: Oxidized phospholipids.
Hydrolysis: Glycerol, nonanoic acid, and phosphocholine.
Substitution: Various substituted phospholipids depending on the reagents used.
Aplicaciones Científicas De Investigación
2,3-Di(nonanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has several scientific research applications:
Chemistry: Used as a model compound for studying phospholipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential in drug delivery systems, particularly in liposomal formulations.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties
Mecanismo De Acción
The mechanism of action of 2,3-Di(nonanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into biological membranes, where it influences membrane fluidity and permeability. The compound interacts with membrane proteins and lipids, affecting various cellular processes. Its molecular targets include membrane-bound enzymes and receptors, which it modulates through direct interaction or by altering the lipid environment .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- 2,3-Di(heptadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- 1,2-Dioctadecanoyl-sn-glycero-3-phosphocholine
Uniqueness
2,3-Di(nonanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific fatty acid composition (nonanoic acid), which imparts distinct physical and chemical properties. This compound has a shorter fatty acid chain compared to similar compounds, resulting in different membrane dynamics and interactions .
Propiedades
Fórmula molecular |
C26H52NO8P |
|---|---|
Peso molecular |
537.7 g/mol |
Nombre IUPAC |
2,3-di(nonanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H52NO8P/c1-6-8-10-12-14-16-18-25(28)32-22-24(35-26(29)19-17-15-13-11-9-7-2)23-34-36(30,31)33-21-20-27(3,4)5/h24H,6-23H2,1-5H3 |
Clave InChI |
CKGVBFQDYSPMSY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


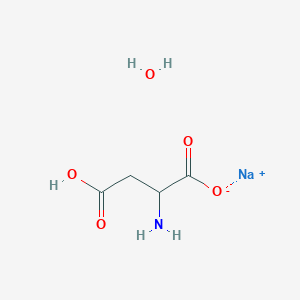

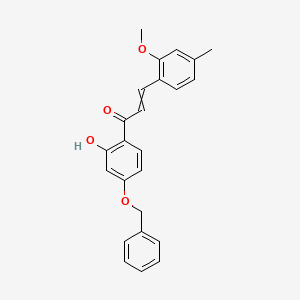
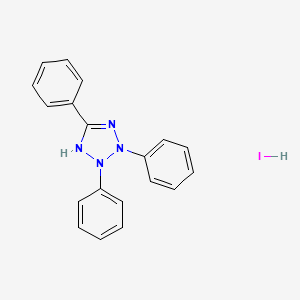
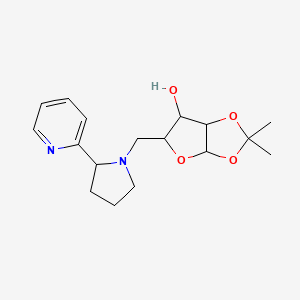
![N-benzyl-2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13393663.png)
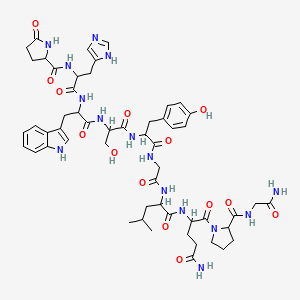
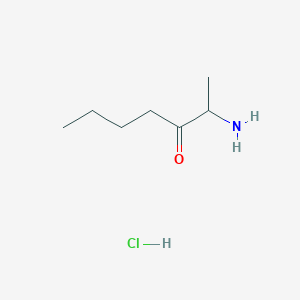
![Methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13393684.png)
![2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13393688.png)
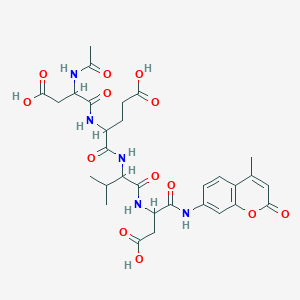
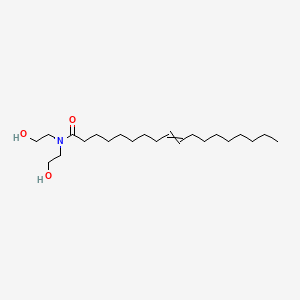
![4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B13393709.png)
